molecular formula C11H13BrO5 B8308149 3-Bromo-2,5-bis-methoxymethoxy benzaldehyde

3-Bromo-2,5-bis-methoxymethoxy benzaldehyde

Cat. No. B8308149
M. Wt: 305.12 g/mol
InChI Key: JOQKYHKFIBYQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07279499B2

Procedure details

Treat a solution of 3-bromo-2,5-bis-methoxymethoxy benzaldehyde (9.40 g, 30.6 mmol) in EtOH (200 mL) with sodium borohydride (1.16 g, 30.6 mmol). Stir the reaction for 2 hours at ambient temperature and pour into H2O (200 mL) and saturated NaHCO3 (100 mL). Extract the H2O with EtOAc (3×100 mL) and wash the combined extracts with H2O (100 mL) and brine (50 mL) then dry (MgSO4) and filter. Concentrate the filtrate to afford the title product (9.31 g, 99%) as an oil. 1H NMR (CDCl3) δ 3.20 (t, J=6.9 Hz, 1H), 3.47 (s, 3H), 3.64 (s, 3H), 4.60 (d, J=6.9 Hz, 2H), 5.08 (s, 2H), 5.13 (s, 2H), 7.02 (d, J=2.9 Hz, 1H), 7.23 (d, J=2.9 Hz, 1H).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:14][CH2:15][O:16][CH3:17])=[C:4]([CH:7]=[C:8]([O:10][CH2:11][O:12][CH3:13])[CH:9]=1)[CH:5]=[O:6].[BH4-].[Na+].O.C([O-])(O)=O.[Na+]>CCO>[Br:1][C:2]1[C:3]([O:14][CH2:15][O:16][CH3:17])=[C:4]([CH2:5][OH:6])[CH:7]=[C:8]([O:10][CH2:11][O:12][CH3:13])[CH:9]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C=C(C1)OCOC)OCOC
Name
Quantity
1.16 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction for 2 hours at ambient temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
Extract the H2O with EtOAc (3×100 mL)
WASH
Type
WASH
Details
wash the combined extracts with H2O (100 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dry (MgSO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=C(C1)OCOC)CO)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 9.31 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.